molecular formula C17H18N2O2 B250413 3-[(4-Isopropylbenzoyl)amino]benzamide

3-[(4-Isopropylbenzoyl)amino]benzamide

Cat. No.: B250413
M. Wt: 282.34 g/mol
InChI Key: DZNOUYPDCBPNNI-UHFFFAOYSA-N
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Description

3-[(4-Isopropylbenzoyl)amino]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-isopropylbenzoyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity therapies . While its exact pharmacological profile remains under investigation, its synthesis and structural analogs have been explored for their anti-hyperglycemic and lipid-lowering effects .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-[(4-propan-2-ylbenzoyl)amino]benzamide

InChI

InChI=1S/C17H18N2O2/c1-11(2)12-6-8-13(9-7-12)17(21)19-15-5-3-4-14(10-15)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21)

InChI Key

DZNOUYPDCBPNNI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-[(4-Isopropylbenzoyl)amino]benzamide and its analogs:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity Key References
This compound C₁₇H₁₈N₂O₂ 294.34 g/mol 4-Isopropylbenzoyl group at 3-position PTP1B inhibition (potential anti-diabetic)
4-Amino-N-isopropylbenzamide C₁₀H₁₄N₂O 178.24 g/mol Isopropyl group at N-position No direct activity reported; simpler scaffold for SAR studies
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide C₁₇H₁₇ClN₂O₂ 316.78 g/mol 3-Chlorobenzoyl group at 3-position Undisclosed; halogenation may enhance binding affinity
4-(3-(4-Methoxyphenyl)-3-oxopropyl)-N-cyclohexylbenzamide C₂₆H₂₆N₂O₄ 431.20 g/mol Methoxyphenyl-oxopropyl side chain Anti-hyperglycemic and lipid-lowering effects

Key Observations:

The 3-chlorobenzoyl analog (C₁₇H₁₇ClN₂O₂) incorporates a halogen atom, which may enhance hydrophobic interactions in enzyme binding pockets but could also reduce solubility . The methoxyphenyl-oxopropyl derivative (C₂₆H₂₆N₂O₄) demonstrates significant anti-hyperglycemic activity, suggesting that extended side chains enhance metabolic effects .

Molecular Weight and Solubility :

  • The target compound (294.34 g/mol) is lighter than the methoxyphenyl derivative (431.20 g/mol), which may favor better bioavailability. However, the latter’s polar oxopropyl group could improve aqueous solubility .

Synthetic Accessibility: 4-Amino-N-isopropylbenzamide (C₁₀H₁₄N₂O) is synthetically simpler, making it a common precursor for structure-activity relationship (SAR) studies . In contrast, the target compound requires multi-step synthesis involving benzoylation and amidation .

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